A Technical Guide to the Chemical Properties and Applications of (R)-2-Amino-3-(3-nitrophenyl)propanoic Acid
A Technical Guide to the Chemical Properties and Applications of (R)-2-Amino-3-(3-nitrophenyl)propanoic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Amino-3-(3-nitrophenyl)propanoic acid, a non-canonical amino acid (ncAA), stands as a pivotal building block in modern medicinal chemistry and drug discovery.[1][2] As a derivative of D-phenylalanine, its unique architecture—defined by a stereospecific (R)-configuration at the alpha-carbon and a nitro group at the meta-position of the phenyl ring—offers a versatile platform for designing novel therapeutics.[3][4] The incorporation of ncAAs into peptides and small molecules allows for the fine-tuning of pharmacological properties, including metabolic stability, target specificity, and bioavailability.[1][5] This guide provides an in-depth examination of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for professionals engaged in advanced pharmaceutical research.
Molecular Structure and Nomenclature
The precise structure and stereochemistry of a molecule are fundamental to its function. (R)-2-Amino-3-(3-nitrophenyl)propanoic acid is characterized by three key features: an amino acid backbone, a phenyl ring, and a nitro functional group. The (R)-configuration is critical, as stereochemistry often dictates a drug's efficacy and safety profile.
-
IUPAC Name: (2R)-2-amino-3-(3-nitrophenyl)propanoic acid[3]
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Common Synonyms: D-3-Nitrophenylalanine, 3-Nitro-D-phenylalanine, (R)-2-Amino-3-(3-nitrophenyl)propionic acid[3][4]
Caption: Molecular structure of (R)-2-Amino-3-(3-nitrophenyl)propanoic acid.
Physicochemical Properties
A summary of the core physicochemical properties is essential for experimental design, including solubility testing, formulation, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄ | [3][6][7] |
| Molecular Weight | 210.19 g/mol | [3][6][7] |
| Appearance | White to off-white solid/powder | [4][8][9] |
| CAS Number | 169530-97-6 | [3][6] |
| XLogP3 | -1.2 | [3][7] |
| Polar Surface Area | 109 Ų | [3][7] |
Synthesis and Chiral Control
The synthesis of enantiomerically pure amino acids is a cornerstone of pharmaceutical development.[10] The production of the (R)-isomer of 3-nitrophenylalanine requires precise control over stereochemistry, which is often best achieved through enzymatic or asymmetric methods.
Chemical Synthesis: Nitration of Phenylalanine
Direct nitration of D-phenylalanine using a mixture of nitric and sulfuric acids is a classical approach to introduce the nitro group.
Causality: This electrophilic aromatic substitution reaction generates the nitronium ion (NO₂⁺), which attacks the electron-rich phenyl ring. However, this method inherently lacks regioselectivity, producing a mixture of ortho-, meta-, and para-isomers that necessitates challenging purification steps, typically via chiral chromatography.[11][12]
Exemplary Protocol (Nitration of L-Phenylalanine): Note: This protocol for the para-isomer illustrates the general principle.
-
Dissolution: Dissolve L-phenylalanine in concentrated sulfuric acid at 0°C.
-
Nitration: Add concentrated nitric acid dropwise while maintaining the temperature at 0°C.
-
Quenching: Pour the reaction mixture over ice.
-
Neutralization & Isolation: Neutralize the solution (e.g., with a base like ammonia) to precipitate the product.[13]
-
Purification: Separate the desired isomer from the mixture using techniques like fractional crystallization or chromatography.
Enzymatic and Asymmetric Synthesis
For achieving high enantiomeric purity, biocatalytic methods are superior.[14][15]
Expertise & Insight: Enzymes such as transaminases, hydantoinases, and dehydrogenases offer unparalleled stereoselectivity, making them ideal for producing chiral amines and amino acids.[15][16] These methods avoid harsh reagents and complex purification of isomers. Two primary strategies are:
-
Kinetic Resolution: An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing the desired (R)-isomer to be isolated.[16]
-
Asymmetric Synthesis: A prochiral substrate is converted directly into a single enantiomer product.[14] For example, an engineered amine dehydrogenase can catalyze the reductive amination of 3-(3-nitrophenyl)pyruvic acid to yield the desired (R)-amino acid with high enantiomeric excess.[15]
Caption: General synthesis pathways for (R)-3-nitrophenylalanine.
Reactivity and Mechanistic Insights
The utility of (R)-2-amino-3-(3-nitrophenyl)propanoic acid in drug design stems from the distinct reactivity of its functional groups.
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Amino Acid Backbone: The primary amine and carboxylic acid groups behave as expected, readily participating in amide bond formation. This makes the molecule an ideal building block for solid-phase peptide synthesis (SPPS), where it can be incorporated into a growing peptide chain.[17][18]
-
Aromatic Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the phenyl ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution.[19][20] Its most significant feature is its susceptibility to reduction.
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (aniline derivative) using various reagents, such as Sn/HCl, Fe/HCl, or catalytic hydrogenation (H₂/Pd-C).[21][22]
Causality: This transformation is a powerful tool in medicinal chemistry. The resulting amino group provides a nucleophilic handle for further functionalization. It can be acylated, alkylated, or used to attach linkers, payloads (in antibody-drug conjugates), or fluorescent probes, dramatically expanding the molecule's synthetic versatility.[5][23]
Applications in Drug Discovery and Research
The unique properties of this ncAA make it a valuable asset in several research and development areas.
Peptide Synthesis and Protein Engineering
As a non-canonical amino acid, it is used to create peptides with novel properties.[1][4]
Expertise & Insight: Incorporating ncAAs like D-3-nitrophenylalanine can introduce conformational constraints, improve resistance to enzymatic degradation by proteases, and modulate receptor binding affinity.[2] In solid-phase peptide synthesis, an Fmoc-protected version is typically used to prevent the alpha-amine from reacting out of turn.[24] The nitro group can also serve as a useful probe; for instance, 2-nitrophenylalanine has been shown to induce photocleavage of the peptide backbone, offering a method to control protein function with light.[25][26]
Caption: Incorporation into a peptide chain via Solid-Phase Peptide Synthesis.
Pharmaceutical Development
This compound serves as a key starting material for synthesizing novel small-molecule drugs, particularly in neuropharmacology, where it can be used to design compounds that target neurotransmitter systems.[4] The ability to introduce the nitro functionality allows for precise modifications to study structure-activity relationships (SAR) and optimize lead compounds.
Spectroscopic Probes
Aromatic amino acids are inherently useful as spectroscopic probes.[27][28][29] The introduction of a nitro group alters the electronic properties of the phenyl ring, shifting its UV-Vis absorbance spectrum. This change can be used to monitor protein folding, binding events, or environmental changes within a biological system.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any laboratory chemical.
Trustworthiness: The following guidelines are synthesized from standard Safety Data Sheets (SDS) and represent best practices for laboratory safety.
Hazard Identification
This compound is classified with the following hazards[6]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Protocol
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Ensure that a safety shower and eyewash station are readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid generating dust.[6] Avoid all contact with skin, eyes, and clothing.[6] Do not breathe dust or aerosols. Wash hands thoroughly after handling.
-
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[6]
-
Skin: Remove contaminated clothing and rinse skin thoroughly with water.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[6]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9]
-
Stability: The compound is stable under recommended storage conditions.[9]
Conclusion
(R)-2-Amino-3-(3-nitrophenyl)propanoic acid is more than a simple amino acid derivative; it is a sophisticated chemical tool for researchers at the forefront of drug discovery. Its defined stereochemistry, coupled with the versatile reactivity of the nitro group, provides a reliable scaffold for building complex peptides, engineering proteins with novel functions, and synthesizing targeted small-molecule therapeutics. A thorough understanding of its chemical properties, synthetic routes, and handling requirements enables scientists to fully leverage its potential in developing the next generation of medicines.
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